2-Fluoro-4-(piperidin-1-yl)pyridine chemical structure and properties
2-Fluoro-4-(piperidin-1-yl)pyridine chemical structure and properties
This technical guide provides an in-depth analysis of 2-Fluoro-4-(piperidin-1-yl)pyridine , a critical fluorinated heterocyclic building block used in modern medicinal chemistry.
Executive Summary
2-Fluoro-4-(piperidin-1-yl)pyridine (CAS: 1209468-41-6) is a bifunctional pharmacophore combining an electron-deficient pyridine ring with a lipophilic piperidine moiety.[1] It serves as a high-value scaffold in drug discovery, particularly for modulating basicity, metabolic stability, and potency in central nervous system (CNS) and oncology targets. This guide details its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[2]
| Parameter | Detail |
| IUPAC Name | 2-Fluoro-4-(piperidin-1-yl)pyridine |
| CAS Number | 1209468-41-6 |
| Molecular Formula | C₁₀H₁₃FN₂ |
| Molecular Weight | 180.22 g/mol |
| SMILES | FC1=NC=CC(N2CCCCC2)=C1 |
| Key Features | 2-Fluoro substituent (metabolic blocker/electronic tuner), 4-Piperidino group (solubilizing/binding motif) |
Structural Insights
The molecule features a "push-pull" electronic system. The piperidine nitrogen acts as an electron donor (+M effect) into the pyridine ring, while the fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I). This unique electronic push-pull stabilizes the pyridine ring against oxidative metabolism while maintaining specific basicity profiles required for receptor binding.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems.
| Property | Value (Calc.) | Significance |
| LogP | ~2.53 | Indicates moderate lipophilicity, suitable for CNS penetration. |
| TPSA | ~25 Ų | Low polar surface area suggests high membrane permeability. |
| pKa (Pyridine N) | ~5.5 - 6.0 | Reduced basicity compared to pyridine due to the 2-F substituent. |
| H-Bond Acceptors | 2 | Fluorine and Pyridine Nitrogen.[1][2][3] |
| H-Bond Donors | 0 | No labile protons. |
Synthesis & Manufacturing
The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) . Unlike standard electrophilic aromatic substitution, SₙAr on pyridines is facilitated by the electron-deficient nature of the ring.
Reaction Mechanism: Regioselectivity
The reaction of 2,4-difluoropyridine with piperidine is highly regioselective for the 4-position .
-
Why C-4 over C-2? Nucleophilic attack at C-4 forms a Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen (a stable para-quinoid-like structure).[4] While attack at C-2 also allows charge delocalization onto nitrogen, the C-4 position is generally more electrophilic and less sterically hindered in 2,4-dihalopyridines.
-
The Element Effect: The use of a fluorine leaving group accelerates the reaction significantly compared to chlorine or bromine. The high electronegativity of fluorine lowers the LUMO energy of the C-F bond, facilitating the rate-determining nucleophilic addition step.
Synthesis Workflow (DOT Diagram)
Caption: Regioselective SₙAr pathway favoring C-4 substitution due to electronic stabilization of the intermediate.
Experimental Protocol
Reagents:
-
2,4-Difluoropyridine (1.0 eq)
-
Piperidine (1.1 eq)[5]
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-difluoropyridine (10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add K₂CO₃ (20 mmol) followed by the dropwise addition of piperidine (11 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[4][6] The formation of the product is usually rapid due to the activated nature of the fluoropyridine.
-
Work-up: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow oil or solid.
Analytical Characterization
Verification of the structure relies heavily on NMR spectroscopy, particularly distinguishing the substitution pattern.
¹H NMR Interpretation (CDCl₃, 400 MHz)
-
δ 7.85 (d, 1H, J=6.0 Hz, H-6): The most downfield signal, typical for the proton adjacent to the pyridine nitrogen.
-
δ 6.45 (dd, 1H, H-5): Coupled to H-6 and the fluorine atom.
-
δ 6.20 (d, 1H, H-3): Upfield shift due to the shielding effect of the amino group and the ortho-fluorine.
-
δ 3.40 (m, 4H, N-CH₂): Alpha-protons of the piperidine ring.
-
δ 1.65 (m, 6H, Piperidine CH₂): Beta and gamma protons.
¹⁹F NMR
-
δ -70 to -80 ppm (s, 1F): A single distinct signal confirms the mono-substitution. The loss of the second fluorine signal (from the starting material) confirms the SₙAr reaction occurred.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 2-fluoropyridine motif is a classic bioisostere for pyridine or phenyl rings.
-
Metabolic Blockade: The C-2 position of pyridine is a primary site for oxidative metabolism (via aldehyde oxidase). Substitution with fluorine blocks this "soft spot," significantly extending the half-life (t₁/₂) of the drug candidate.
-
Basicity Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen. This reduces the fraction of the drug that is ionized at physiological pH, potentially improving passive membrane permeability and blood-brain barrier (BBB) crossing.
Functionalization Workflow
This scaffold can be further elaborated using palladium-catalyzed cross-coupling or lithiation strategies.
Caption: Functionalization decision tree. The 2-F group allows for further substitution, while the C-3 position is accessible via Directed Ortho Metalation (DoM).
Safety & Handling
-
Hazards: Fluorinated pyridines can be skin and eye irritants. Piperidine derivatives are often basic and can cause respiratory irritation.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
Nucleophilic Aromatic Substitution: The Element Effect Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Medicinal Chemistry of Fluorinated Heterocycles Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of 2-Fluoro-4-substituted Pyridines Source: MolAid Chemical Database URL:[Link]
Sources
- 1. 2-fluoro-4-(piperidin-1-yl)pyridine - CAS号 1209468-41-6 - 摩熵化学 [molaid.com]
- 2. chemscene.com [chemscene.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
